
4-Methylpregabalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpregabalin is a drug developed by Pfizer and is related to pregabalin . It acts as an analgesic with effectiveness against difficult to treat “atypical” pain syndromes such as neuropathic pain .
Synthesis Analysis
The stereoselective synthesis of 4-methylpregabalin stereoisomers has been achieved using a Michael addition of dimethyl malonate to a racemic nitroalkene . The key step of the synthesis operates as a kinetic resolution with a chiral squaramide catalyst .Molecular Structure Analysis
The molecular formula of 4-Methylpregabalin is C9H19NO2 . It has a molar mass of 173.256 g·mol −1 . The structure contains 2 defined stereocentres .Chemical Reactions Analysis
The mechanism of action involves modulation of the α 2 δ calcium channel subunits (1 and 2) . Derivatives that appeared to be more potent and effective than pregabalin at this target when tested in vitro, repeatedly turned out to be weak or inactive when tested in animals .Physical And Chemical Properties Analysis
4-Methylpregabalin has a molecular formula of C9H19NO2, an average mass of 173.253 Da, and a monoisotopic mass of 173.141586 Da .Future Directions
properties
CAS RN |
313651-25-1 |
|---|---|
Product Name |
4-Methylpregabalin |
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(aminomethyl)-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
IASDTUBNBCYCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(CC(=O)O)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]benzamide](/img/structure/B8757245.png)

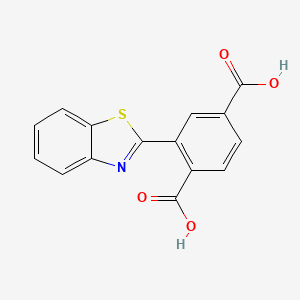
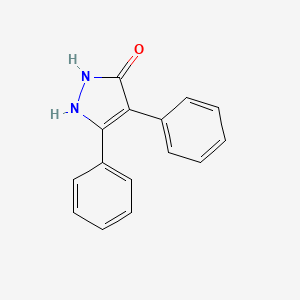
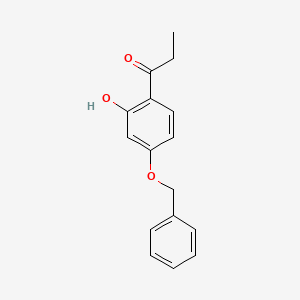
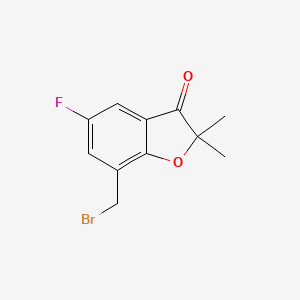
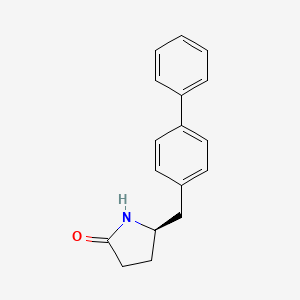
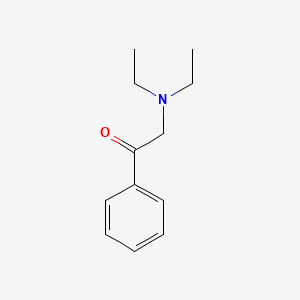
![3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8757325.png)
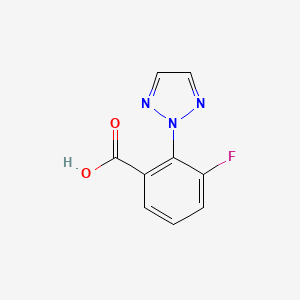
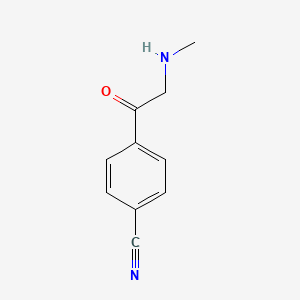

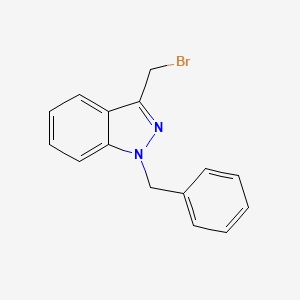
![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)